N-Dodecylaniline, with the chemical formula , is an aromatic amine characterized by a dodecyl (twelve carbon) alkyl chain attached to the nitrogen atom of the aniline structure. This compound is known for its hydrophobic properties due to the long alkyl chain, making it soluble in organic solvents while being less soluble in water. N-Dodecylaniline is primarily used in various chemical synthesis processes and has potential applications in materials science and organic chemistry.
N-dodecylaniline can be harmful if inhaled, ingested, or absorbed through the skin. It may cause skin and eye irritation, and exposure to high concentrations can affect the central nervous system []. Always handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory following standard safety protocols.
While N-dodecylaniline shows promise in various scientific fields, more research is required to fully understand its potential and limitations. Further studies are needed on:
N-Dodecylaniline can be synthesized through several methods:
N-Dodecylaniline finds applications in various fields:
Interaction studies involving N-Dodecylaniline primarily focus on its behavior in solution and its interactions with biological membranes. Its hydrophobic nature allows it to integrate into lipid bilayers, which may alter membrane fluidity and permeability. Additionally, studies on its derivatives have shown potential for use in drug delivery systems due to their ability to encapsulate hydrophobic drugs .
Several compounds share structural similarities with N-Dodecylaniline, including:
Compound Name | Molecular Formula | Notable Properties |
---|---|---|
Dodecanamine | Shorter alkyl chain; primarily used as a surfactant. | |
Octadecylamine | Longer alkyl chain; used in coatings and lubricants. | |
Dodecylbenzene | Used in detergents; lacks amino group. |
N-Dodecylaniline is unique due to its combination of an aromatic amine structure with a long hydrophobic tail, which enhances its solubility in organic solvents while allowing for specific chemical reactivity typical of amines. This dual functionality makes it particularly valuable in both synthetic organic chemistry and materials science applications .
N-Dodecylaniline possesses the molecular formula C₁₈H₃₁N with a molecular weight of 261.4454 grams per mole [1] [2] [3]. The compound consists of 18 carbon atoms, 31 hydrogen atoms, and 1 nitrogen atom, totaling 50 atoms in its molecular structure [3]. The International Union of Pure and Applied Chemistry name for this compound is N-dodecylaniline, and it is registered under the Chemical Abstracts Service Registry Number 3007-74-7 [1] [2] [4].
The structural elucidation reveals that N-dodecylaniline contains a benzene ring attached to an amino group that is further substituted with a twelve-carbon saturated alkyl chain [1] [3]. The Simplified Molecular Input Line Entry System representation is CCCCCCCCCCCCNC1=CC=CC=C1, which describes the linear dodecyl chain connected to the nitrogen atom of the aniline moiety [1] [2] [5]. The International Chemical Identifier string is InChI=1S/C18H31N/c1-2-3-4-5-6-7-8-9-10-14-17-19-18-15-12-11-13-16-18/h11-13,15-16,19H,2-10,14,17H2,1H3 [3] [5] [6].
The compound exhibits secondary amine characteristics due to the nitrogen atom being bonded to both the aromatic ring and the aliphatic dodecyl chain [3]. The molecular structure features 19 non-hydrogen bonds, including 6 multiple bonds, 12 rotatable bonds, 6 aromatic bonds, one six-membered ring, and one secondary aromatic amine functional group [3]. The monoisotopic mass has been determined to be 261.245650 atomic mass units [2] [4].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₈H₃₁N | [1] [2] [3] |
Molecular Weight | 261.4454 g/mol | [1] [2] [3] |
CAS Registry Number | 3007-74-7 | [1] [2] [4] |
Monoisotopic Mass | 261.245650 amu | [2] [4] |
Total Atom Count | 50 atoms | [3] |
Rotatable Bonds | 12 | [3] |
The molecular geometry of N-dodecylaniline is characterized by the presence of both aromatic and aliphatic components that influence the overall three-dimensional structure [1] [3]. The benzene ring maintains its characteristic planar geometry with bond angles of approximately 120 degrees for the aromatic carbon-carbon bonds [7] [8]. The nitrogen atom in the aniline portion exhibits a slightly pyramidal geometry due to the lone pair of electrons, deviating from perfect trigonal planar arrangement [8] [9].
The dodecyl chain adopts various conformational states due to the presence of twelve rotatable carbon-carbon single bonds [3] [10]. Each carbon-carbon bond in the saturated alkyl chain exhibits tetrahedral geometry with bond angles approaching 109.5 degrees [7] [8] [11]. The carbon-nitrogen bond connecting the dodecyl chain to the aniline nitrogen displays characteristics intermediate between typical aliphatic carbon-nitrogen bonds and aromatic carbon-nitrogen interactions [8] [9].
The molecular geometry is further influenced by the secondary amine functional group, where the nitrogen atom is bonded to both the aromatic ring and the aliphatic chain [3] [12]. This configuration results in a non-linear arrangement around the nitrogen center, with the lone pair on nitrogen affecting the overall molecular shape [8] [9]. The compound exhibits significant conformational flexibility due to the long aliphatic chain, allowing for multiple low-energy conformational states [13] [10].
The aromatic ring system maintains conjugation with the nitrogen atom, creating a planar region in the molecule that contrasts with the flexible aliphatic portion [8] [14]. The carbon-carbon bond lengths in the benzene ring are approximately 1.39 Angstroms, while the carbon-carbon bonds in the dodecyl chain are approximately 1.54 Angstroms [8] [15]. The carbon-nitrogen bond length connecting the aliphatic chain to the nitrogen is approximately 1.47 Angstroms [8] [15].
Structural Feature | Geometry | Bond Angle | Reference |
---|---|---|---|
Benzene Ring | Planar | ~120° | [7] [8] |
Aliphatic Carbons | Tetrahedral | ~109.5° | [7] [8] [11] |
Nitrogen Center | Pyramidal | <109.5° | [8] [9] |
C-C (aromatic) | - | - | [8] [15] |
C-C (aliphatic) | - | - | [8] [15] |
C-N Bond | - | - | [8] [15] |
N-Dodecylaniline can exist in different isomeric forms depending on the position of substitution on the benzene ring [16] [17] [18]. The primary structural isomer is the N-substituted form where the dodecyl chain is attached to the amino nitrogen, distinguishing it from positional isomers such as 4-dodecylaniline (para-dodecylaniline) where the dodecyl chain is directly attached to the benzene ring [19] [20] [21]. The para-substituted isomer 4-dodecylaniline has the molecular formula C₁₈H₃₁N but differs in the point of attachment of the dodecyl group [20] [21].
The conformational energetics of N-dodecylaniline are dominated by the flexibility of the twelve-carbon aliphatic chain [13] [10]. The dodecyl chain can adopt numerous conformational states through rotation around the carbon-carbon single bonds, with each rotatable bond contributing to the overall conformational complexity [3] [10]. The most stable conformations typically involve all-trans or predominantly trans arrangements of the carbon chain to minimize steric interactions [22] [10].
The energy barriers for rotation around individual carbon-carbon bonds in the aliphatic chain are approximately 12 kilojoules per mole, similar to other saturated hydrocarbons [10]. The presence of the aniline moiety introduces additional conformational considerations due to potential interactions between the aromatic ring and the aliphatic chain [22] [13]. Extended conformations are generally favored energetically due to reduced intramolecular steric hindrance [22] [10].
The nitrogen atom can also contribute to conformational diversity through pyramidal inversion, although this process typically has a low energy barrier in secondary amines [22] [8]. The interaction between the lone pair on nitrogen and the aromatic ring system can influence the preferred conformational states [22] [13]. Temperature-dependent conformational equilibria exist, with higher temperatures favoring more extended conformations due to increased thermal energy [22] [10].
Conformational Aspect | Energy Consideration | Reference |
---|---|---|
C-C Rotation Barrier | ~12 kJ/mol | [10] |
Preferred Conformation | All-trans/Extended | [22] [10] |
Chain Flexibility | 12 Rotatable Bonds | [3] [10] |
N-Inversion | Low Barrier | [22] [8] |
Thermal Effects | Temperature Dependent | [22] [10] |
The ¹³C Nuclear Magnetic Resonance spectrum of N-dodecylaniline exhibits characteristic chemical shifts corresponding to the aromatic and aliphatic carbon environments [23] [24] [25]. The aromatic carbons of the benzene ring appear in the 125-150 parts per million region, with the carbon atoms ortho and para to the amino group showing slightly different chemical shifts due to the electron-donating effect of the nitrogen [23] [24] [26]. The carbon directly attached to the nitrogen in the benzene ring typically resonates around 148 parts per million [24] [25] [26].
The aliphatic carbon atoms of the dodecyl chain display chemical shifts in the 10-40 parts per million range, with the carbon directly bonded to nitrogen appearing at approximately 40-45 parts per million due to the deshielding effect of the electronegative nitrogen atom [23] [24] [27]. The terminal methyl carbon of the dodecyl chain resonates around 14 parts per million, while the intermediate methylene carbons appear between 20-35 parts per million [23] [24] [25].
The ¹H Nuclear Magnetic Resonance spectrum shows the aromatic protons appearing as a multiplet in the 6.5-7.5 parts per million region [28] [27] [29]. The N-H proton, when present, typically appears as a broad signal between 3-5 parts per million due to rapid exchange and hydrogen bonding effects [28] [27] [30]. The aliphatic protons of the dodecyl chain appear in the 0.8-3.0 parts per million region, with the protons alpha to nitrogen showing slight downfield shifts to approximately 2.3-3.0 parts per million [28] [27].
The methyl protons at the terminal end of the dodecyl chain appear as a triplet around 0.9 parts per million, while the methylene protons adjacent to nitrogen appear as a triplet around 2.6 parts per million [28] [27]. The remaining methylene protons in the chain appear as complex multiplets between 1.2-1.6 parts per million [28] [27] [30].
Carbon Type | ¹³C Chemical Shift (ppm) | Reference |
---|---|---|
Aromatic C | 125-150 | [23] [24] [26] |
C-N (aromatic) | ~148 | [24] [25] [26] |
C-N (aliphatic) | 40-45 | [23] [24] [27] |
CH₃ (terminal) | ~14 | [23] [24] [25] |
CH₂ (chain) | 20-35 | [23] [24] [25] |
Proton Type | ¹H Chemical Shift (ppm) | Reference |
---|---|---|
Aromatic H | 6.5-7.5 | [28] [27] [29] |
N-H | 3-5 (broad) | [28] [27] [30] |
CH₂-N | 2.3-3.0 | [28] [27] |
CH₃ (terminal) | ~0.9 | [28] [27] |
CH₂ (chain) | 1.2-1.6 | [28] [27] [30] |
The infrared spectrum of N-dodecylaniline displays characteristic absorption bands that correspond to the various functional groups present in the molecule [31] [28] [12]. The N-H stretching vibration appears as a medium-intensity band in the 3300-3400 wavenumber region, with the exact position depending on hydrogen bonding interactions and whether the amine is in a saturated or aromatic environment [31] [28] [12]. For aromatic secondary amines like N-dodecylaniline, the N-H stretch typically appears near 3400 wavenumbers [12].
The aromatic C-H stretching vibrations are observed in the 3100-3050 wavenumber region with strong intensity, while the aliphatic C-H stretching modes appear in the 3000-2850 wavenumber range [31] [32]. The asymmetric and symmetric C-H stretching vibrations of the methylene groups in the dodecyl chain produce characteristic absorption patterns around 2920 and 2850 wavenumbers respectively [31] [32].
The aromatic C=C stretching vibrations appear as weak to medium intensity bands in the 1600-1475 wavenumber region [31] [32]. The C-N stretching vibration for aromatic secondary amines is typically observed in the 1350-1250 wavenumber range, though this peak can be relatively weak and may overlap with other vibrations [31] [12]. The N-H bending vibration appears around 1550-1640 wavenumbers [31] [28].
The out-of-plane N-H wagging vibration for secondary amines appears in the 750-700 wavenumber region as a broad peak due to hydrogen bonding effects [12]. The aromatic C-H out-of-plane bending vibrations appear in the 900-690 wavenumber region with strong intensity [31] [32]. The long aliphatic chain contributes multiple methylene rocking and wagging vibrations in the fingerprint region below 1500 wavenumbers [31] [32].
Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference |
---|---|---|---|
N-H Stretch | 3300-3400 | Medium | [31] [28] [12] |
Aromatic C-H | 3100-3050 | Strong | [31] [32] |
Aliphatic C-H | 3000-2850 | Strong | [31] [32] |
Aromatic C=C | 1600-1475 | Weak-Medium | [31] [32] |
C-N Stretch | 1350-1250 | Weak | [31] [12] |
N-H Wag | 750-700 | Broad | [12] |
The mass spectrum of N-dodecylaniline exhibits characteristic fragmentation patterns that provide structural information about the molecule [33] [34]. The molecular ion peak appears at mass-to-charge ratio 261, corresponding to the intact molecule [1] [2] [33]. The molecular ion peak is typically weak due to the tendency of the molecule to undergo fragmentation [33] [34].
Alpha cleavage adjacent to the nitrogen atom represents one of the primary fragmentation pathways, resulting in the loss of portions of the dodecyl chain [33] [34]. The base peak, which represents the most abundant fragment ion, often corresponds to cleavage that produces a resonance-stabilized cation [33] [34]. Common fragmentation includes the loss of alkyl radicals from the dodecyl chain, producing fragment ions at lower mass-to-charge ratios [33].
The aniline portion of the molecule can produce a fragment ion at mass-to-charge ratio 93, corresponding to the phenyl amino group [33]. Sequential loss of methylene units from the dodecyl chain produces a series of fragment ions separated by 14 mass units [33]. The tropylium ion, a stable seven-membered ring cation, may form through rearrangement processes involving the aromatic ring [33].
Rearrangement reactions can occur, particularly McLafferty rearrangements when the chain length is sufficient to allow for the formation of a six-membered transition state [33]. The mass spectrum provides information about the molecular weight and the connectivity of the dodecyl chain to the aniline nitrogen [33] [34]. Fragment ions below mass-to-charge ratio 100 typically correspond to smaller alkyl fragments and aromatic residues [33].
Fragment Type | Mass-to-Charge Ratio | Relative Intensity | Reference |
---|---|---|---|
Molecular Ion | 261 | Weak | [1] [2] [33] |
Aniline Fragment | 93 | Variable | [33] |
Base Peak | Variable | 100% | [33] [34] |
Alkyl Loss | M-14n | Variable | [33] |
Aromatic Residues | <100 | Variable | [33] |
The ultraviolet-visible absorption spectrum of N-dodecylaniline is dominated by the electronic transitions of the aniline chromophore [35] [36]. The aromatic ring system with the amino substituent creates a conjugated system that absorbs in the ultraviolet region [35] [36]. Primary absorption bands typically occur around 230-280 nanometers, corresponding to π→π* transitions in the aromatic system [35].
The presence of the amino group as an electron-donating substituent causes a bathochromic shift compared to unsubstituted benzene, moving the absorption to longer wavelengths [35] [36]. The long alkyl chain has minimal direct effect on the electronic absorption characteristics since it does not participate in the conjugated system [35]. However, the dodecyl chain may influence the absorption through conformational effects and solvent interactions [35].
The extinction coefficient for the main absorption band is typically moderate, reflecting the forbidden nature of some of the electronic transitions [35] [36]. The absorption spectrum can be sensitive to solvent effects, with polar solvents potentially causing shifts in the absorption maxima [35]. The compound shows weak absorption above 300 nanometers, with the absorption tail extending into the visible region [35].
The frontier molecular orbitals responsible for the electronic transitions are primarily localized on the aromatic aniline portion of the molecule [36] [37]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap determines the position of the main absorption band [36] [37]. Vibronic fine structure may be observed in the absorption spectrum, particularly in non-polar solvents at low temperatures [35].
Transition Type | Wavelength (nm) | Intensity | Reference |
---|---|---|---|
π→π* | 230-280 | Moderate | [35] |
Main Band | Variable | Medium | [35] [36] |
Long Wavelength | >300 | Weak | [35] |
Solvent Effects | Variable | - | [35] |
Density Functional Theory calculations provide detailed insights into the electronic structure and properties of N-dodecylaniline [38] [39] [40]. Various exchange-correlation functionals have been employed to study the molecular properties, with hybrid functionals such as B3LYP commonly used for organic molecules containing nitrogen [39] [40] [41]. The calculations typically utilize Gaussian basis sets of double-zeta or triple-zeta quality with polarization functions to ensure adequate description of the electronic structure [39] [41].
Geometry optimization calculations reveal the preferred conformational states of the molecule, with the aromatic ring maintaining planarity while the dodecyl chain adopts extended conformations to minimize steric interactions [38] [39]. The optimized bond lengths and angles are in good agreement with experimental structural data and theoretical expectations [39] [40]. The carbon-nitrogen bond connecting the aliphatic chain to the aromatic amine shows characteristics intermediate between single and partial double bond character due to resonance effects [39].
Electronic property calculations provide information about the charge distribution, dipole moment, and polarizability of the molecule [38] [39] [40]. The amino nitrogen typically carries a partial negative charge due to its electronegativity, while the aromatic carbons show varying charge distributions depending on their position relative to the amino substituent [39] [40]. The long aliphatic chain contributes to a significant molecular dipole moment [39].
Vibrational frequency calculations confirm the stability of optimized geometries and provide theoretical infrared spectra that can be compared with experimental data [39] [40] [41]. The calculated frequencies typically require scaling factors to account for anharmonicity and systematic errors in the theoretical methods [39] [41]. Thermochemical properties such as enthalpy, entropy, and Gibbs free energy can be obtained from the calculated vibrational frequencies [39] [40].
Calculation Type | Method | Basis Set | Reference |
---|---|---|---|
Geometry Optimization | DFT/B3LYP | 6-31G(d,p) | [39] [40] [41] |
Electronic Properties | DFT | Various | [38] [39] [40] |
Vibrational Analysis | DFT | Double-zeta | [39] [40] [41] |
Thermochemistry | DFT | Polarized | [39] [40] |
Molecular orbital calculations for N-dodecylaniline reveal the nature of the frontier orbitals that govern the chemical reactivity and optical properties [36] [37]. The highest occupied molecular orbital is primarily localized on the aniline portion of the molecule, with significant contribution from the nitrogen lone pair and the aromatic π-system [36] [37]. The dodecyl chain has minimal contribution to the frontier orbitals due to its saturated nature and large energy separation from the aromatic system [36] [37].
The lowest unoccupied molecular orbital typically corresponds to an aromatic π* orbital with antibonding character [36] [37]. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital determines the electronic excitation energy and influences the ultraviolet-visible absorption spectrum [36] [37]. This energy gap is typically in the range of 4-6 electron volts for aniline derivatives [36] [37].
The molecular orbital analysis provides insight into the nucleophilic character of the nitrogen atom and the electrophilic sites on the aromatic ring [36] [37]. The electron density distribution in the highest occupied molecular orbital indicates that the nitrogen atom and certain aromatic carbons are likely sites for electrophilic attack [36] [37]. Conversely, the lowest unoccupied molecular orbital suggests potential sites for nucleophilic addition [36] [37].
The molecular orbital energies can be used to predict chemical reactivity patterns and intermolecular interactions [36] [37]. The ionization potential, corresponding to the negative of the highest occupied molecular orbital energy, provides information about the ease of electron removal [36] [37]. The electron affinity, related to the lowest unoccupied molecular orbital energy, indicates the tendency to accept electrons [36] [37].
Orbital contour plots and electron density maps reveal the spatial distribution of the frontier orbitals [36] [37]. The highest occupied molecular orbital shows significant density on the aromatic ring and nitrogen atom, while having minimal presence on the aliphatic chain [36] [37]. The π-conjugation between the nitrogen lone pair and the aromatic system is clearly visible in the molecular orbital representations [36] [37].
Orbital Type | Energy Range (eV) | Primary Localization | Reference |
---|---|---|---|
HOMO | Variable | Aniline moiety | [36] [37] |
LUMO | Variable | Aromatic π* | [36] [37] |
Energy Gap | 4-6 | - | [36] [37] |
Ionization Potential | -HOMO | Nitrogen/Ring | [36] [37] |
Electron Affinity | -LUMO | Aromatic | [36] [37] |
N-Dodecylaniline exists as a solid at room temperature, presenting as a white to light yellow crystalline material [1] [2]. The compound exhibits a low melting point solid behavior, which means it may undergo state changes between solid, liquid, or semi-solid forms depending on environmental conditions [2]. This characteristic is attributed to the presence of the long alkyl chain, which imparts flexibility to the molecular structure.
The morphological characteristics of N-Dodecylaniline are influenced by its amphiphilic nature, resulting from the combination of the hydrophobic dodecyl chain and the hydrophilic aniline moiety . This dual nature affects its crystal packing and solid-state properties, leading to relatively weak intermolecular forces compared to more rigid aromatic compounds.
The compound's physical appearance can vary from white to light yellow to light orange, depending on purity levels and storage conditions [4]. Commercial samples typically maintain a solid powder to crystalline form at room temperature, though this may change with temperature variations due to the compound's relatively low melting point.
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₃₁N | Multiple sources [1] [5] |
Molecular Weight | 261.45 g/mol | Multiple sources [1] [5] |
CAS Number | 3007-74-7 | Multiple sources [1] [5] |
Physical State (20°C) | Solid | Multiple sources [1] [2] |
Appearance | White to light yellow solid | Literature [2] [4] |
The thermal properties of N-Dodecylaniline demonstrate the influence of its molecular structure on phase behavior. The compound exhibits a melting point of 25°C (298.15 K) [1], which is relatively low for an aromatic amine compound. This low melting point is attributed to the disruption of crystal packing by the flexible dodecyl chain, which reduces the efficiency of intermolecular interactions.
The boiling point of N-Dodecylaniline is reported as 373.2°C (646.35 K) at 760 mmHg [1], indicating substantial thermal stability in the liquid phase. This wide temperature range between melting and boiling points (approximately 348°C) suggests that the compound remains stable across a broad thermal range, making it suitable for applications requiring thermal processing.
The flash point of N-Dodecylaniline is 181.3°C [1], providing important safety information for handling and storage. This relatively high flash point indicates that the compound poses minimal fire hazard under normal ambient conditions but requires appropriate safety measures during high-temperature processing.
Comparative analysis with related compounds reveals interesting trends in thermal behavior. While N-Dodecylaniline melts at 25°C, its structural isomer 4-Dodecylaniline exhibits a slightly higher melting point range of 35-39°C [6] [7]. This difference suggests that the position of the dodecyl chain attachment influences the crystal packing efficiency and intermolecular interactions.
Property | Value | Source |
---|---|---|
Melting Point | 25°C (298.15 K) | ChemSrc [1] |
Boiling Point (760 mmHg) | 373.2°C (646.35 K) | ChemSrc [1] |
Flash Point | 181.3°C | ChemSrc [1] |
Decomposition Temperature | Not specified | Not available |
The solubility behavior of N-Dodecylaniline is dominated by its amphiphilic character, which results from the combination of the hydrophobic dodecyl chain and the hydrophilic aniline group. The compound exhibits low solubility in water due to its long hydrophobic alkyl chain [8], making it poorly miscible with polar protic solvents.
In contrast, N-Dodecylaniline demonstrates high solubility in organic solvents , particularly those with moderate to low polarity. This solubility pattern is consistent with the compound's amphiphilic nature, where the aromatic amine portion can interact with moderately polar solvents while the alkyl chain facilitates dissolution in nonpolar media.
The octanol-water partition coefficient (LogP) for N-Dodecylaniline is 6.09240 [1], indicating a strong preference for the organic phase over the aqueous phase. This high LogP value confirms the compound's hydrophobic character and suggests limited bioavailability if used in biological systems.
The solubility in various organic solvents can be estimated based on the compound's structural features. Ethanol, acetone, and benzene are expected to provide good solvation for N-Dodecylaniline due to their ability to interact with both the aromatic ring system and the alkyl chain through different intermolecular forces.
Solvent | Solubility/Parameter | Notes |
---|---|---|
Water | Low solubility (hydrophobic) | Due to long alkyl chain [8] |
Organic Solvents | High solubility | Amphiphilic nature |
Ethanol | Soluble | Estimated |
Acetone | Soluble | Estimated |
Benzene | Soluble | Estimated |
LogP (octanol/water) | 6.09240 | Calculated value [1] |
The density of N-Dodecylaniline at 20°C is reported as 0.9 g/cm³ [1], which is typical for organic compounds containing long alkyl chains. This relatively low density reflects the significant contribution of the dodecyl chain to the overall molecular volume while maintaining a relatively modest molecular weight.
The refractive index (nD) of N-Dodecylaniline is 1.509 [1], measured at 20°C using the sodium D-line (589 nm). This value is consistent with organic compounds containing both aromatic and aliphatic components, where the aromatic ring contributes to higher refractive index values while the alkyl chain tends to reduce them.
The specific gravity of N-Dodecylaniline is 0.9 [1], confirming its lower density compared to water. This property is important for separation processes and indicates that the compound will float on water, consistent with its hydrophobic nature.
Comparative analysis reveals that N-Dodecylaniline has a lower density than its parent compound aniline (1.022 g/cm³) but higher than simple alkanes like n-dodecane (0.750 g/cm³). This intermediate density reflects the compound's mixed aliphatic-aromatic character.
Property | Value | Temperature | Source |
---|---|---|---|
Density | 0.9 g/cm³ | 20°C | ChemSrc [1] |
Refractive Index (nD) | 1.509 | 20°C | ChemSrc [1] |
Specific Gravity | 0.9 | 20°C | ChemSrc [1] |
Bulk Density | Not specified | N/A | Not available |
The thermodynamic properties of N-Dodecylaniline are essential for understanding its behavior in various applications, though comprehensive experimental data remains limited. The standard enthalpy of formation (ΔfH°) for N-Dodecylaniline has not been directly determined through experimental methods, requiring either computational estimation or indirect calculation from related thermodynamic cycles.
Similarly, the standard enthalpy of combustion (ΔcH°) has not been experimentally measured for N-Dodecylaniline. However, based on the compound's molecular structure and comparison with similar compounds, the combustion enthalpy would be expected to be substantial due to the presence of both aromatic and aliphatic carbon atoms.
The heat capacity properties, including both constant pressure (Cp) and constant volume (Cv) heat capacities, have not been directly measured for N-Dodecylaniline. These properties are crucial for thermal process design and energy balance calculations but require dedicated calorimetric studies for accurate determination.
Thermal conductivity measurements for N-Dodecylaniline are not available in the current literature. However, based on studies of related compounds and the general behavior of organic materials with long alkyl chains, the thermal conductivity would be expected to be relatively low, typical of organic compounds.
The coefficient of thermal expansion has not been experimentally determined for N-Dodecylaniline. This property would be influenced by the compound's molecular structure, particularly the flexibility of the dodecyl chain and the rigidity of the aromatic ring system.
Property | Value | Units | Notes |
---|---|---|---|
Standard Enthalpy of Formation (ΔfH°) | Not directly available | kJ/mol | Requires experimental determination |
Standard Enthalpy of Combustion (ΔcH°) | Not directly available | kJ/mol | Requires experimental determination |
Standard Entropy (S°) | Not directly available | J/(mol·K) | Requires experimental determination |
Heat Capacity (Cp) at 25°C | Not directly available | J/(mol·K) | Requires experimental determination |
Heat Capacity (Cv) at 25°C | Not directly available | J/(mol·K) | Requires experimental determination |
Thermal Conductivity | Not directly available | W/(m·K) | Requires experimental determination |
Thermal Diffusivity | Not directly available | m²/s | Requires experimental determination |
Coefficient of Thermal Expansion | Not directly available | K⁻¹ | Requires experimental determination |
The phase transition data for N-Dodecylaniline shows well-defined melting and boiling points, though the associated enthalpy and entropy changes have not been experimentally determined. The solid-to-liquid transition occurs at 25°C under standard atmospheric pressure, while the liquid-to-gas transition occurs at 373.2°C at 760 mmHg.
Transition | Temperature | Enthalpy Change | Entropy Change | Pressure |
---|---|---|---|---|
Solid → Liquid (Melting) | 25°C (298.15 K) | Not available | Not available | 1 atm |
Liquid → Gas (Boiling) | 373.2°C (646.35 K) | Not available | Not available | 1 atm |
Solid → Gas (Sublimation) | Not available | Not available | Not available | N/A |
The limited availability of comprehensive thermodynamic data for N-Dodecylaniline represents a significant gap in the literature and indicates the need for systematic experimental studies to fully characterize this compound's thermal and thermodynamic properties. Such data would be valuable for industrial applications, process design, and theoretical modeling of systems containing this compound.
The comparison with related compounds provides some insight into expected thermodynamic behavior. For instance, dodecylamine hydrochloride, a structurally related compound, has been studied extensively using calorimetric methods, showing complex phase transition behavior with multiple solid-solid transitions before melting [9] [10]. While N-Dodecylaniline lacks the ionic character of the hydrochloride salt, similar detailed studies would be valuable for understanding its complete thermal behavior.
Irritant